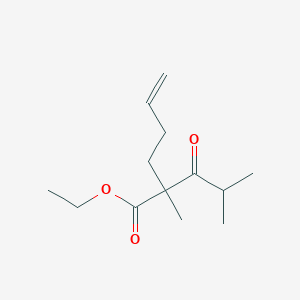
Ethyl 2-methyl-2-(2-methylpropanoyl)hex-5-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-methyl-2-(2-methylpropanoyl)hex-5-enoate is an organic compound with a complex structure that includes an ester functional group, a double bond, and multiple alkyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-2-(2-methylpropanoyl)hex-5-enoate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl malonate is alkylated with an appropriate alkyl halide under basic conditions, followed by decarboxylation to yield the desired ester . The reaction conditions often involve the use of sodium ethoxide in ethanol as the base, and the reaction is carried out at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-2-(2-methylpropanoyl)hex-5-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Amides or esters with different alkyl groups.
Scientific Research Applications
Ethyl 2-methyl-2-(2-methylpropanoyl)hex-5-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-2-(2-methylpropanoyl)hex-5-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The double bond in the compound can also interact with enzymes and other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-2-(2-methylpropanoyl)hexanoate: Similar structure but lacks the double bond.
Ethyl 2-methyl-2-(2-methylpropanoyl)butanoate: Shorter carbon chain.
Ethyl 2-methyl-2-(2-methylpropanoyl)oct-5-enoate: Longer carbon chain.
Uniqueness
Ethyl 2-methyl-2-(2-methylpropanoyl)hex-5-enoate is unique due to the presence of both an ester group and a double bond, which allows it to participate in a wide range of chemical reactions. Its structural complexity also makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
114351-61-0 |
|---|---|
Molecular Formula |
C13H22O3 |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
ethyl 2-methyl-2-(2-methylpropanoyl)hex-5-enoate |
InChI |
InChI=1S/C13H22O3/c1-6-8-9-13(5,11(14)10(3)4)12(15)16-7-2/h6,10H,1,7-9H2,2-5H3 |
InChI Key |
ZWYLCXZCZYPLAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(CCC=C)C(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


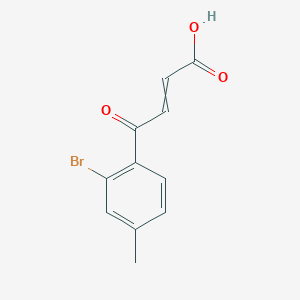
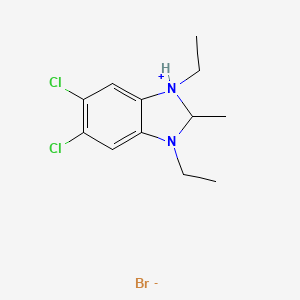
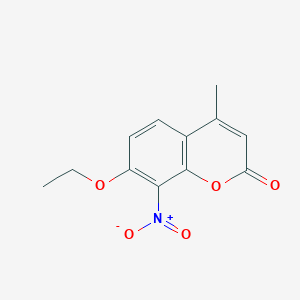
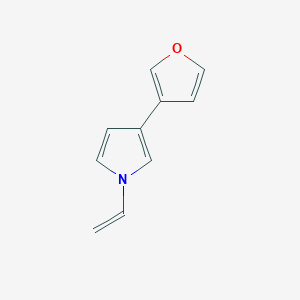
![Trimethyl-[4-(4-trimethylsilylsulfanylphenyl)phenyl]sulfanylsilane](/img/structure/B14303127.png)
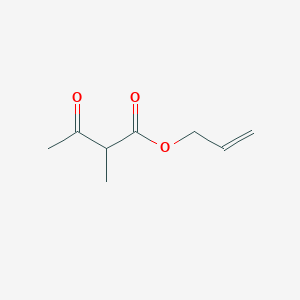

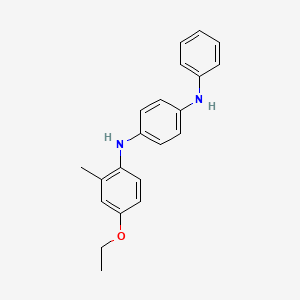

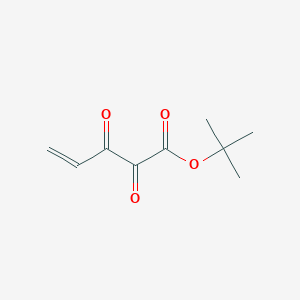

![3-[2-Hydroxy-3-(octadecyloxy)propoxy]propane-1,2-diol](/img/structure/B14303170.png)
![4-{3-[(2-Methylacryloyl)oxy]propoxy}-4-oxobutanoate](/img/structure/B14303190.png)
![6-[3-(Dimethylamino)propoxy]-N,N-dimethylhexan-1-amine](/img/structure/B14303194.png)
